molecular formula C6H16N4S B2425233 3-Amino-1-[3-(dimethylamino)propyl]thiourea CAS No. 27421-74-5

3-Amino-1-[3-(dimethylamino)propyl]thiourea

Cat. No.: B2425233
CAS No.: 27421-74-5
M. Wt: 176.28
InChI Key: WNEIJHOUKWLPQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1-[3-(dimethylamino)propyl]thiourea can be synthesized from (3-isothiocyanato-propyl)-dimethyl-amine . The reaction involves the nucleophilic addition of the amine group to the isothiocyanate group, forming the thiourea linkage. The reaction is typically carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[3-(dimethylamino)propyl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines .

Scientific Research Applications

3-Amino-1-[3-(dimethylamino)propyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-[3-(dimethylamino)propyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[3-(dimethylamino)propyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-amino-3-[3-(dimethylamino)propyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4S/c1-10(2)5-3-4-8-6(11)9-7/h3-5,7H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEIJHOUKWLPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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